(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-6-23-14(20)10-19-12-8-7-11(22-5)9-13(12)24-16(19)18-15(21)17(2,3)4/h7-9H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHWNZGNJVGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activities. Its molecular formula is C17H22N2O4S, and it has garnered interest for its possible applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methoxy and pivaloylimino groups may enhance its pharmacological properties. The molecular weight of the compound is approximately 350.43 g/mol, with a typical purity of around 95% when synthesized.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cell cycle arrest in cancer cell lines, particularly in the G2-M phase, which is crucial for cancer treatment strategies. The compound's structure suggests it may interact with cellular pathways involved in tumor growth inhibition.
Case Study:
A study conducted on similar benzothiazole derivatives demonstrated potent activity against Hep3B liver cancer cells, showing a significant reduction in α-fetoprotein secretion and cell proliferation rates. This suggests that this compound could possess comparable anticancer efficacy.
Antimicrobial Activity
The thiazole ring structure is associated with various antimicrobial properties. Compounds derived from thiazoles have been documented to exhibit activity against a range of bacterial and fungal pathogens.
Research Findings:
In vitro studies have indicated that derivatives with similar structures can inhibit microbial growth effectively. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
Antioxidant activity is another potential biological effect attributed to this compound. Compounds featuring methoxy groups are frequently studied for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Evaluation Method:
The DPPH assay is commonly employed to evaluate the antioxidant capacity of such compounds. Preliminary results from related studies suggest that compounds with similar structural characteristics show promising antioxidant activity.
Data Summary
Chemical Reactions Analysis
Formation of the Benzothiazole Core
The benzothiazole ring system is typically synthesized via cyclization reactions. For example:
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2-Aminothiophenol + ethyl chloroacetate : Reacting 2-aminothiophenol with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) yields ethyl 2-benzothiazolyl acetate .
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Alternative routes : Other methods include reactions with cyanoacetate derivatives or diethyl malonate under reflux conditions .
Esterification
The ethyl acetate moiety is commonly formed via esterification. For instance:
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Ethyl chloroacetate + benzothiazole derivatives : Reaction with ethyl chloroacetate under alkaline conditions (e.g., potassium carbonate) forms the ester linkage .
Cyclization to Benzothiazole
The benzothiazole ring forms through intramolecular cyclization. For example, reacting 2-aminothiophenol with ethyl chloroacetate involves:
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Nucleophilic attack by the amine on the carbonyl carbon.
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Elimination of water to form an intermediate.
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Cyclization via sulfur’s lone pairs, forming the benzothiazole ring .
Hydrazide Formation
Hydrazides are synthesized by reacting esters with hydrazine hydrate under reflux conditions. For example:
Condensation Reactions
The pivaloylimino group likely forms via a Schiff base reaction between the benzothiazole amine and pivaloyl chloride. This involves:
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Protonation of the amine.
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Nucleophilic attack on the carbonyl carbon.
Typical Reagents and Solvents
IR Spectroscopy
Mass Spectrometry
NMR Data
For similar compounds:
Challenges and Considerations
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Regioselectivity : Position-specific substitution (e.g., methoxy at C6) requires directing groups or protective strategies.
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Stereochemistry : The (Z)-configuration suggests controlled reaction conditions or stereoselective synthesis.
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Stability : Ester groups may hydrolyze under acidic/basic conditions, requiring careful workup.
Preparation Methods
Starting Materials and Precursor Synthesis
Synthesis of 6-Methoxybenzo[d]Thiazol-2-Amine
The foundational precursor for this compound is 6-methoxybenzo[d]thiazol-2-amine, which can be synthesized via cyclization of 4-methoxyphenylthiourea in the presence of bromine and acetic acid. Alternatively, diazotization of 2-amino-6-methoxybenzothiazole followed by bromination has been reported as a scalable route, yielding 2-bromo-6-methoxybenzothiazole with 85% efficiency under refluxing acetonitrile with copper(I) bromide.
Stepwise Synthesis of the Target Compound
Alkylation of the Thiazole Nitrogen
The thiazole nitrogen at position 3 is alkylated with ethyl bromoacetate to install the ethyl acetate sidechain. This step employs potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours, yielding 3-(ethoxycarbonylmethyl)-6-methoxy-2-(pivaloylimino)benzo[d]thiazole. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the intermediate in 70% purity, which is further recrystallized from methanol.
Table 1: Optimization of Alkylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 60 | 70 |
| Acetonitrile | NaHCO₃ | 40 | 55 |
| THF | DBU | 25 | 48 |
Stereochemical Control and Isomerization
The Z-configuration of the pivaloylimino group is critical for biological activity. Isomerization to the E-form is suppressed by maintaining reaction temperatures below 10°C during imine formation. Nuclear Overhauser Effect (NOE) experiments confirm the Z-geometry, showing proximity between the pivaloyl methyl groups and the thiazole proton.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.35 (s, 9H, C(CH₃)₃), 3.89 (s, 3H, OCH₃), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 4.98 (s, 2H, NCH₂CO), 6.82 (d, J = 8.9 Hz, 1H, Ar-H), 7.45 (dd, J = 8.9, 2.5 Hz, 1H, Ar-H), 7.92 (d, J = 2.5 Hz, 1H, Ar-H).
- ¹³C NMR: δ 14.1 (CH₂CH₃), 27.9 (C(CH₃)₃), 40.8 (NCH₂CO), 56.2 (OCH₃), 61.5 (OCH₂), 115.6–158.2 (aromatic and imine carbons), 172.4 (C=O ester), 176.8 (C=O pivaloyl).
Industrial-Scale Optimization
Applications and Derivatives
While the target compound’s pharmacological profile remains under investigation, structural analogs exhibit anticonvulsant and antidepressant activities. For instance, ethyl 2-(6-hydroxybenzo[d]thiazol-2-yl)acetate derivatives demonstrate 89% reduction in immobility time during forced swim tests, comparable to fluoxetine.
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for preparing (Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate, and what reaction conditions optimize yield? A: The compound can be synthesized via multi-step protocols involving benzothiazole core functionalization. A common approach includes:
- Step 1: Condensation of 6-methoxybenzothiazolone with pivaloyl chloride to form the imine intermediate.
- Step 2: Alkylation with ethyl bromoacetate under reflux in acetone or DMF, using K₂CO₃ as a base (yields ~50–65%) .
- Optimization: Catalytic iodine or phase-transfer catalysts may enhance regioselectivity. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography .
Advanced Synthetic Challenges
Q2: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar benzothiazole derivatives? A: Discrepancies in ¹H/¹³C NMR shifts often arise from substituent effects (e.g., methoxy vs. pivaloylimino groups). Key strategies:
- Reference analogs: Compare with data from compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)acetate (δ 7.24–6.87 ppm for aromatic protons) .
- DFT calculations: Predict chemical shifts using Gaussian or ORCA software to validate experimental data .
- HRMS validation: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 454.1497 for related bivalent ligands) .
Biological Activity Profiling
Q3: What in vitro assays are suitable for evaluating the neuroprotective potential of this compound? A: Prioritize assays linked to NF-κB and Wnt/β-catenin pathways, as seen in ethyl 2-(3-(benzo[d]thiazol-2-yl)ureido)acetate analogs:
- Oxidative stress models: Expose cortical neurons to amyloid-β and measure ROS levels via DCFH-DA fluorescence .
- Western blotting: Quantify GSK-3β phosphorylation and β-catenin nuclear translocation .
- Validation: Use inhibitors like LiCl (Wnt activator) or SN50 (NF-κB inhibitor) to confirm mechanism .
Structural and Stereochemical Analysis
Q4: How can the Z-configuration of the pivaloylimino group be confirmed experimentally? A: Techniques include:
- X-ray crystallography: Resolve crystal structures (e.g., 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid derivatives) to confirm stereochemistry .
- NOESY NMR: Detect spatial proximity between the imino proton and neighboring methoxy/acetate groups .
- IR spectroscopy: Identify C=N stretching frequencies (~1640–1680 cm⁻¹) .
Mechanistic Studies
Q5: What methodologies elucidate the compound’s interaction with kinase signaling pathways? A: Employ:
- Kinase inhibition assays: Screen against CDK1/GSK3β using ATP-Glo™ kits, referencing IC₅₀ values of related thiazolidinones .
- Molecular docking: Use AutoDock Vina to model binding to GSK-3β’s ATP pocket (PDB: 1Q3L) .
- Gene expression profiling: Perform RNA-seq on treated neuronal cells to identify downstream targets (e.g., cyclin D1, Bcl-2) .
Stability and Degradation Pathways
Q6: What are the major degradation products under acidic/basic conditions, and how are they characterized? A: Hydrolysis studies reveal:
- Acidic conditions (pH 2): Cleavage of the ester group to yield 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetic acid (confirm via LC-MS, m/z ~350) .
- Basic conditions (pH 10): Imine bond hydrolysis to regenerate 6-methoxybenzothiazolone (HPLC retention time: 8.2 min, C18 column) .
Reproducibility and Scalability
Q7: Why do synthetic yields vary across studies, and how can reproducibility be improved? A: Variability arises from:
- Solvent polarity: Higher yields in polar aprotic solvents (DMF > acetone) due to better intermediate stabilization .
- Purification: Use preparative HPLC (ACN/water gradient) instead of column chromatography for polar byproducts .
- Scalability: Maintain stoichiometric ratios (e.g., 1.2:1 bromoacetate:benzothiazole) and control reaction temperature (±2°C) .
Structure-Activity Relationship (SAR) Exploration
Q8: How do substituents (e.g., methoxy vs. pivaloyl) modulate biological activity? A: SAR trends from analogs suggest:
- Methoxy group: Enhances solubility and blood-brain barrier penetration (logP reduction by ~0.5 units) .
- Pivaloylimino moiety: Increases metabolic stability (t₁/₂ > 4 hrs in liver microsomes) but may reduce affinity for hydrophilic targets .
- Ethyl ester: Pro-drug strategy improves bioavailability (hydrolyzed in serum to active acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
